Cas no 91085-55-1 (methyl 2-chloro-2-(3-chlorophenyl)acetate)

Methyl 2-chloro-2-(3-chlorophenyl)acetate is a chlorinated aromatic ester with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring both a chloro-substituted phenyl ring and an ester group, makes it a versatile building block for further functionalization. The compound is particularly useful in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), where its reactivity allows for selective transformations. Its stability under standard conditions ensures reliable handling and storage. The presence of two chlorine atoms enhances its utility in cross-coupling reactions and nucleophilic substitutions, making it a valuable reagent for researchers and industrial chemists.
methyl 2-chloro-2-(3-chlorophenyl)acetate structure
91085-55-1 structure
Product Name:methyl 2-chloro-2-(3-chlorophenyl)acetate
CAS No:91085-55-1
MF:C9H8Cl2O2
MW:219.06462097168
CID:4664810
Update Time:2025-06-15

methyl 2-chloro-2-(3-chlorophenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-chloro-2-(3-chlorophenyl)acetate
    • Inchi: 1S/C9H8Cl2O2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,1H3
    • InChI Key: XVNGCYNGUGKRFR-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C(Cl)C1=CC=CC(Cl)=C1

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Additional information on methyl 2-chloro-2-(3-chlorophenyl)acetate

Methyl 2-Chloro-2-(3-Chlorophenyl)Acetate: Chemical Profile and Emerging Applications

Methyl 2-chloro-2-(3-chlorophenyl)acetate (CAS No. 91085-55-1) is a significant compound in the realm of organic chemistry, particularly in the synthesis of pharmaceuticals and specialty chemicals. This ester, characterized by its chlorinated aromatic and acetic acid backbone, has garnered attention due to its versatile reactivity and potential applications in medicinal chemistry. The presence of two chlorine atoms at the alpha position relative to the carbonyl group enhances its utility as an intermediate in various synthetic pathways.

The structural motif of methyl 2-chloro-2-(3-chlorophenyl)acetate positions it as a valuable building block for the development of more complex molecules. Its dual chloro substitution allows for selective functionalization, making it a preferred choice in multi-step syntheses aimed at creating novel pharmacophores. Recent studies have highlighted its role in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents where chlorinated acetic esters are known to exhibit enhanced bioactivity.

In the context of drug discovery, the compound's ability to undergo nucleophilic substitution reactions at both chlorine atoms has been leveraged to introduce diverse functional groups. This property is particularly useful in generating libraries of compounds for high-throughput screening (HTS). For instance, researchers have utilized methyl 2-chloro-2-(3-chlorophenyl)acetate as a precursor in the synthesis of kinase inhibitors, which are critical targets in oncology research. The introduction of halogenated aromatic systems is known to modulate binding affinity and selectivity, thereby improving drug efficacy.

Advances in computational chemistry have further elucidated the mechanistic pathways involving methyl 2-chloro-2-(3-chlorophenyl)acetate. Molecular modeling studies suggest that its reactivity is influenced by electronic effects stemming from the chloro substituents and the phenyl ring. These insights have enabled chemists to design more efficient synthetic routes, minimizing side reactions and optimizing yield. Such computational approaches are increasingly integral to modern drug development pipelines, where predictive modeling accelerates the identification of lead compounds.

The compound's significance extends beyond pharmaceuticals into agrochemicals and materials science. In agrochemistry, derivatives of chlorinated acetic esters have been explored for their herbicidal and fungicidal properties. The structural features of methyl 2-chloro-2-(3-chlorophenyl)acetate contribute to its potential as a precursor for crop protection agents, addressing challenges in sustainable agriculture. Additionally, its stability under various reaction conditions makes it a candidate for polymer additives and flame retardants, where halogenated compounds are valued for their thermal stability and fire resistance.

Recent patents and scientific literature underscore the growing interest in halogenated acetic esters like methyl 2-chloro-2-(3-chlorophenyl)acetate. A notable study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing heterocyclic scaffolds relevant to central nervous system (CNS) drugs. The ability to introduce chlorine atoms at strategic positions within these scaffolds enhances metabolic stability and blood-brain barrier penetration, key factors in CNS drug design. Such findings reinforce its role as a cornerstone intermediate in medicinal chemistry.

The synthesis of methyl 2-chloro-2-(3-chlorophenyl)acetate itself presents an interesting challenge due to its reactive nature. Traditional methods often involve chlorination reactions followed by esterification, with careful control over reaction conditions to avoid over-chlorination or side products. However, recent innovations in catalytic processes have improved the efficiency of these transformations, making large-scale production more feasible. These advancements align with broader trends in green chemistry, where minimizing waste and energy consumption are paramount.

The compound's behavior under different environmental conditions has also been a subject of investigation. Studies on its photolysis and hydrolysis reveal that it exhibits stability under neutral pH conditions but degrades under extreme acidic or basic environments. This knowledge is crucial for determining optimal storage conditions and application protocols in industrial settings. Furthermore, its compatibility with various organic solvents enhances its versatility as an intermediate in diverse synthetic protocols.

Emerging applications of methyl 2-chloro-2-(3-chlorophenyl)acetate are also emerging in biotechnology. Researchers are exploring its use as a substrate for enzymatic reactions, where halogenated esters can serve as substrates for specific hydrolases or transferases. This biocatalytic approach not only improves synthetic efficiency but also aligns with sustainable manufacturing practices by leveraging natural catalysts over harsh chemical conditions.

In conclusion, methyl 2-chloro-2-(3-chlorophenyl)acetate (CAS No. 91085-55-1) represents a multifaceted compound with broad utility across multiple industries. Its structural features enable diverse synthetic applications, making it indispensable in pharmaceutical research and development. As our understanding of molecular interactions deepens through advanced computational methods and biotechnological innovations, the potential applications of this compound are likely to expand further, reinforcing its importance in modern chemistry.

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